molecular formula C15H20BrNO3S B7154993 N-[(2-bromophenyl)methylsulfonyl]-3-methylcyclohexane-1-carboxamide

N-[(2-bromophenyl)methylsulfonyl]-3-methylcyclohexane-1-carboxamide

Cat. No.: B7154993
M. Wt: 374.3 g/mol
InChI Key: VANQPQAAZYYWRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-bromophenyl)methylsulfonyl]-3-methylcyclohexane-1-carboxamide is a complex organic compound characterized by the presence of a bromophenyl group, a methylsulfonyl group, and a cyclohexane carboxamide moiety

Properties

IUPAC Name

N-[(2-bromophenyl)methylsulfonyl]-3-methylcyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3S/c1-11-5-4-7-12(9-11)15(18)17-21(19,20)10-13-6-2-3-8-14(13)16/h2-3,6,8,11-12H,4-5,7,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANQPQAAZYYWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)C(=O)NS(=O)(=O)CC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromophenyl)methylsulfonyl]-3-methylcyclohexane-1-carboxamide typically involves multiple steps:

    Sulfonylation: The methylsulfonyl group can be introduced by reacting the brominated phenyl compound with methanesulfonyl chloride (CH₃SO₂Cl) in the presence of a base like triethylamine (Et₃N).

    Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the sulfonylated bromophenyl compound with 3-methylcyclohexanecarboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, potentially forming sulfone derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[(2-bromophenyl)methylsulfonyl]-3-methylcyclohexane-1-carboxamide can be used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

This compound may have potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure suggests it could interact with biological targets, possibly serving as a lead compound for developing pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-[(2-bromophenyl)methylsulfonyl]-3-methylcyclohexane-1-carboxamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The bromophenyl group could facilitate binding to hydrophobic pockets, while the sulfonyl and carboxamide groups might form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorophenyl)methylsulfonyl]-3-methylcyclohexane-1-carboxamide
  • N-[(2-fluorophenyl)methylsulfonyl]-3-methylcyclohexane-1-carboxamide
  • N-[(2-iodophenyl)methylsulfonyl]-3-methylcyclohexane-1-carboxamide

Uniqueness

N-[(2-bromophenyl)methylsulfonyl]-3-methylcyclohexane-1-carboxamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it distinct from its chlorinated, fluorinated, or iodinated analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.